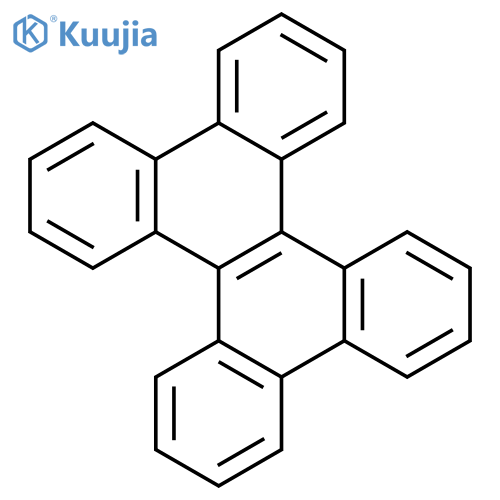Cas no 191-68-4 (Dibenzog,pchrysene)

Dibenzog,pchrysene structure
商品名:Dibenzog,pchrysene
Dibenzog,pchrysene 化学的及び物理的性質
名前と識別子
-
- Dibenzo[g,p]chrysene
- 1,3,4,5,6,7,8-Tetrabenzonaphthalene
- Dibenzo[a,c]triphenylene
- Dibenzo[g,p]chrysen
- Dibenzo[g,p]chrysene200µg
- Tetrabenzonaphthalene
- Nsc 30878
- Einecs 205-890-6
- Dibenzo(a,c)triphenylene
- 1,2:3,4-Di[1,3]butadienotriphenylene
- 9,10-(Biphenyl-2,2'-diyl)phenanthrene
- 1,2,3,4,5,6,7,8-Tetrabenzonaphthalene
- Dibenzo(g,p)chrysene
- 7730GH8V7O
- NSC90781
- Dibenzo[g,p]chrysene #
- GQDKQZAEQBGVBS-UHFFFAOYSA-N
- NSC30878
- D3736
- hexacyclo[12.12.0.0^{2,7.0^{8,13.0^{15,20
- MFCD28016049
- hexacyclo[12.12.0.0(2),?.0?,(1)(3).0(1)?,(2)?.0(2)(1),(2)?]hexacosa-1(14),2(7),3,5,8(13),9,11,15(20),16,18,21(26),22,24-tridecaene
- NSC-30878
- 191-68-4
- hexacyclo[12.12.0.02,7.08,13.015,20.021,26]hexacosa-1(14),2,4,6,8,10,12,15,17,19,21,23,25-tridecaene
- SY055051
- NS00026250
- UNII-7730GH8V7O
- Q27266541
- TETRABENZO(A,C,F,H)NAPHTHALENE
- CS-0115518
- hexacyclo[12.12.0.0^{2,7.0^{8,13.0^{15,20.0^{21,26]hexacosa-1(14),2,4,6,8,10,12,15,17,19,21,23,25-tridecaene
- 1,2,7,8-DIBENZOCHRYSENE
- NSC-90781
- AS-57354
- DTXSID50172620
- AKOS025294807
- DTXCID1095111
- DB-286737
- Dibenzog,pchrysene
-
- MDL: MFCD28016049
- インチ: 1S/C26H16/c1-5-13-21-17(9-1)18-10-2-6-14-22(18)26-24-16-8-4-12-20(24)19-11-3-7-15-23(19)25(21)26/h1-16H
- InChIKey: GQDKQZAEQBGVBS-UHFFFAOYSA-N
- ほほえんだ: C12C3=C([H])C([H])=C([H])C([H])=C3C3=C([H])C([H])=C([H])C([H])=C3C=1C1=C([H])C([H])=C([H])C([H])=C1C1=C([H])C([H])=C([H])C([H])=C21
計算された属性
- せいみつぶんしりょう: 328.12500
- どういたいしつりょう: 328.125
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 26
- 回転可能化学結合数: 0
- 複雑さ: 418
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 7.4
- トポロジー分子極性表面積: 0
じっけんとくせい
- 密度みつど: 1.1692 (estimate)
- ゆうかいてん: 215.0 to 221.0 deg-C
- ふってん: 401.15°C (rough estimate)
- フラッシュポイント: 314.6±16.4 °C
- 屈折率: 1.8430 (estimate)
- PSA: 0.00000
- LogP: 7.45260
- じょうきあつ: 0.0±0.8 mmHg at 25°C
Dibenzog,pchrysene セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: 24/25
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Dibenzog,pchrysene 税関データ
- 税関コード:2902909090
- 税関データ:
中国税関コード:
2902909090概要:
2902902909090.その他の芳香族炭化水素。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:2.0%. 一般関税:30.0%
申告要素:
製品名, 成分含有量
要約:
2902902909090その他の芳香族炭化水素。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:2.0%.General tariff:30.0%
Dibenzog,pchrysene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1186158-1g |
Dibenzo[g,p]chrysene |
191-68-4 | 98% | 1g |
¥3534.00 | 2023-11-21 | |
| abcr | AB261501-1 g |
Dibenzo[g,p]chrysene; . |
191-68-4 | 1 g |
€468.10 | 2023-07-20 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D3736-1g |
Dibenzog,pchrysene |
191-68-4 | 98.0%(LC) | 1g |
¥2930.0 | 2022-05-30 | |
| abcr | AB261501-200 mg |
Dibenzo[g,p]chrysene; . |
191-68-4 | 200 mg |
€157.20 | 2023-07-20 | ||
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D3736-200mg |
Dibenzo[g,p]chrysene |
191-68-4 | >98.0%(HPLC) | 200mg |
¥780.00 | 2023-09-08 | |
| eNovation Chemicals LLC | D756953-250mg |
DIBENZO[G,P]CHRYSENE |
191-68-4 | 98.0% | 250mg |
$360 | 2024-06-07 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D870096-1g |
Dibenzo[g,p]chrysene |
191-68-4 | 98% | 1g |
2,124.00 | 2021-05-17 | |
| BAI LING WEI Technology Co., Ltd. | TS2260216.26-10UG-1ea |
Dibenzog,pchrysene |
191-68-4 | ca. 10 μg | 1ea |
¥3723 | 2023-11-24 | |
| eNovation Chemicals LLC | D756953-100mg |
DIBENZO[G,P]CHRYSENE |
191-68-4 | 98.0% | 100mg |
$195 | 2024-06-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D3736-200mg |
Dibenzog,pchrysene |
191-68-4 | 98.0%(LC) | 200mg |
¥770.0 | 2023-09-02 |
Dibenzog,pchrysene 関連文献
-
Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489
-
Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094
-
3. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722
-
Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750
-
Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221
推奨される供給者
Amadis Chemical Company Limited
(CAS:191-68-4)Dibenzog,pchrysene

清らかである:99%/99%/99%/99%/99%
はかる:100mg/250mg/1g/5g/10g
価格 ($):159.0/310.0/374.0/993.0/1688.0